Amlodipine-d4

Description

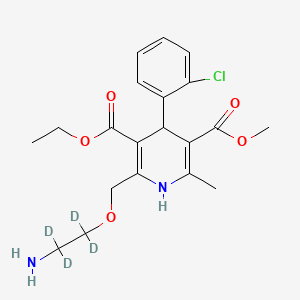

Structure

3D Structure

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670072 | |

| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185246-14-3 | |

| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Amlodipine-d4 and its chemical structure

An In-depth Technical Guide to Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled analog of Amlodipine, a widely prescribed dihydropyridine calcium channel blocker.[1][2] Amlodipine is a cornerstone therapy for hypertension (high blood pressure) and angina (chest pain) due to its ability to relax vascular smooth muscle, leading to vasodilation.[3][4][5] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[4][6]

While pharmacologically similar to its parent compound, this compound is not intended for human or veterinary use.[6] Its primary and critical role is in analytical and pharmacokinetic research.[7][8] The incorporation of four deuterium atoms on the ethoxy side chain creates a stable, heavier isotopologue of the drug. This mass difference is fundamental to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][6][9] The use of this compound significantly enhances the accuracy, precision, and reliability of quantifying Amlodipine concentrations in biological matrices, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7][8]

Chemical Structure and Properties

This compound is structurally identical to Amlodipine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the terminal ethyl group of the aminoethoxy side chain. This substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, without significantly altering its chemical and physical behavior during sample extraction and chromatographic separation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 1185246-14-3 [m.chemicalbook.com]

- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amlodipine - Wikipedia [en.wikipedia.org]

- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. veeprho.com [veeprho.com]

- 8. veeprho.com [veeprho.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amlodipine-d4, a deuterated analogue of the widely prescribed calcium channel blocker, Amlodipine. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Amlodipine in biological matrices through mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and drug development professionals.

Synthesis of this compound

The synthesis of this compound is achieved through a modification of the well-established Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium labels into the Amlodipine structure, a deuterated starting material is incorporated into the synthesis. In this case, 2-(2-aminoethoxy-d4)ethanol is a key precursor.

The logical workflow for the synthesis is outlined below:

Amlodipine-d4: A Technical Guide to its Physical and Chemical Properties

Amlodipine-d4 is a deuterated form of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] This isotopically labeled version serves as an invaluable tool in pharmacokinetic and bioequivalence studies, primarily as an internal standard for the quantification of amlodipine in biological matrices using mass spectrometry techniques.[3][4] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis without altering its chemical reactivity.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a comprehensive overview for researchers and drug development professionals.

| Property | Value | Source(s) |

| Chemical Name | 3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [5] |

| Alternate Names | 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4; (R,S)-Amlodipine-d4; Amlopres-d4 | [6] |

| CAS Number | 1185246-14-3 | [5][6] |

| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | [6][7] |

| Molecular Weight | 412.90 g/mol | [6][8] |

| Melting Point | 106-108°C | [4] |

| Solubility | Chloroform, DMSO (31.25 mg/mL) | [4][8][9] |

| Storage Temperature | -20°C Freezer | [4] |

Synthesis of this compound

The synthesis of Amlodipine and its deuterated analogues is often achieved through the Hantzsch dihydropyridine synthesis.[1][10][11] This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (a source of ammonia).[2] To introduce the deuterium labels into the this compound structure, deuterated starting materials or intermediates are utilized in the synthesis process.[10] For instance, a deuterated form of 2-chloroethanol can be used to prepare the deuterated 2-azidoethanol, a key intermediate which is then incorporated into the final molecule.[10]

Mechanism of Action: Calcium Channel Blockade

Amlodipine, the non-deuterated parent compound, functions as a dihydropyridine calcium channel blocker.[12][13] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] The signaling pathway is depicted in the diagram below.

Mechanism of action of Amlodipine.

Experimental Protocols

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of amlodipine in biological samples, such as human plasma. A common and robust technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantification of Amlodipine in Human Plasma using LC-MS/MS

Objective: To accurately determine the concentration of amlodipine in human plasma samples.

Materials and Reagents:

-

Amlodipine and this compound reference standards

-

Human plasma (K3EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (purified)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tertiary butyl ether, ethyl acetate)[4][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Sample Preparation:

-

To a known volume of plasma sample (e.g., 200 µL), add the this compound internal standard solution.[5]

-

Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:

-

Solid Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analytes.[3]

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tertiary butyl ether) to the plasma sample, vortex to mix, and centrifuge to separate the layers. The organic layer containing the analytes is then collected.[6]

-

-

Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Chromatographic separation is typically achieved on a C18 column.[4][6][14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid).[6][14] Elution can be isocratic or gradient.[6][14]

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Detection is performed using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM).[3][6] The MRM transitions monitored are specific for amlodipine and this compound. For example:

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of amlodipine to this compound against the concentration of the calibration standards.

-

The concentration of amlodipine in the plasma samples is determined from the calibration curve.

-

The following diagram illustrates the general workflow for this analytical procedure.

Analytical workflow for amlodipine quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. sciex.com [sciex.com]

- 4. bionclinicals.com [bionclinicals.com]

- 5. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]

- 8. sciex.com [sciex.com]

- 9. researchgate.net [researchgate.net]

- 10. US20090062352A1 - Deuterium-enriched amlodipine - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]

- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amlodipine-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting calcium channel blocker used to treat hypertension and angina.[1][2] Accurate quantification of amlodipine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Various factors, such as sample loss during preparation and fluctuations in instrument response, can introduce significant variability.[3][4] To counteract these issues, an internal standard (IS) is employed.

This guide details the mechanism and application of Amlodipine-d4, a stable isotope-labeled (SIL) derivative of amlodipine, as an internal standard. Its structural and chemical similarity to the parent drug, amlodipine, makes it an ideal choice for ensuring robust and reliable quantification.[5][6]

The Core Principle: Mechanism of Action of an Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before any sample processing steps.[3][7] The fundamental principle is that the IS experiences the same procedural variations as the analyte.

The quantification is not based on the absolute response of the analyte but on the ratio of the analyte's response to the internal standard's response.[3][8] This ratio normalization effectively cancels out variations that can occur during:

-

Sample Preparation: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the IS proportionally.

-

Injection Volume: Minor differences in the volume injected into the LC system are compensated for because the ratio of analyte to IS in that small volume remains constant.

-

Ionization Efficiency (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because a SIL internal standard co-elutes and has nearly identical ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement, thus correcting for this "matrix effect".[5][9]

This compound serves this role exceptionally well. Being a deuterated analog, it is chemically almost identical to amlodipine but has a different mass-to-charge ratio (m/z) due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously while ensuring they behave alike during sample preparation and analysis.[6][10]

Experimental Protocol: Quantification of Amlodipine in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of amlodipine in human plasma using this compound as the internal standard. This protocol is synthesized from established and validated methods.[6][11][12]

Materials and Reagents

-

Amlodipine reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile, methanol

-

Ammonium formate or ammonium acetate

-

Formic acid

-

Human plasma (K3EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of amlodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol/water mixture to create calibration curve standards.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol/water.[12]

Sample Preparation (Protein Precipitation Method)

-

Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 30 µL of the this compound internal standard spiking solution to each tube and vortex briefly.[12]

-

Add 900 µL of acetonitrile (protein precipitation agent) to each tube.

-

Vortex vigorously for 2 minutes to precipitate plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC Column | C18 column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm)[11][12] |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (or Acetate) with 0.1% Formic Acid in water. A common ratio is 80:20 (v/v).[6] |

| Flow Rate | 0.7 - 0.8 mL/min[6][11] |

| Run Time | 2.5 - 7.0 minutes[11][13] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Amlodipine: 409.2 → 238.1[6] This compound: 413.2 → 238.1[6] |

| Source Temp. | 300 - 500°C[13][14] |

| Ion Spray Voltage | 5500 V[13][14] |

Quantitative Data & Method Validation

A robust bioanalytical method using this compound must be validated according to regulatory guidelines. The tables below summarize typical performance characteristics.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity Range | 0.100 - 20.725 ng/mL | [6][12] |

| Correlation Coefficient (r²) | > 0.99 | [12] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL |[6][13] |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) | Reference |

|---|---|---|---|---|

| Low QC | < 10% | < 10% | 92 - 108% | [6] |

| Medium QC | < 10% | < 10% | 92 - 108% | [6] |

| High QC | < 10% | < 10% | 92 - 108% |[6] |

Table 3: Recovery and Matrix Effect

| Parameter | Amlodipine | This compound | Reference |

|---|---|---|---|

| Extraction Recovery | |||

| Low QC | 85.2% | 84.5% | [6] |

| Medium QC | 87.1% | 86.8% | [6] |

| High QC | 86.5% | 85.9% | [6] |

| Matrix Effect | |||

| Low QC | 98.9% | 99.2% | [6] |

| High QC | 101.5% | 100.8% |[6] |

The near-identical recovery and matrix effect values for amlodipine and this compound demonstrate the effectiveness of the internal standard in compensating for analytical variability.

Visualizations: Workflows and Principles

The following diagrams illustrate the key processes and concepts involved in using this compound as an internal standard.

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: Principle of internal standard correction for sample loss.

Caption: Conceptual mass spectrum showing distinct m/z peaks.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amlodipine - Wikipedia [en.wikipedia.org]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal standard - Wikipedia [en.wikipedia.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. waters.com [waters.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciex.com [sciex.com]

- 14. sciex.com [sciex.com]

Amlodipine vs. Amlodipine-d4: A Comprehensive Pharmacological and Bioanalytical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the pharmacological properties of Amlodipine and its deuterated analog, Amlodipine-d4. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of both compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Introduction to Amlodipine and the Role of Deuteration

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4]

This compound is a stable, deuterium-labeled isotopologue of Amlodipine. In this formulation, four hydrogen atoms on the ethoxyethyl side chain have been replaced with deuterium atoms. This subtle structural modification makes this compound an invaluable tool in bioanalytical chemistry, primarily serving as an internal standard in pharmacokinetic and bioequivalence studies for the precise quantification of Amlodipine in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rationale for using a deuterated analog as an internal standard lies in its near-identical chemical and physical properties to the parent drug, while having a distinct molecular weight. This allows it to co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, yet be distinguished by its mass-to-charge ratio (m/z). This ensures accurate and reproducible quantification by correcting for variations in sample preparation and instrument response.

Comparative Pharmacological Properties

While this compound is predominantly used as a bioanalytical tool, the introduction of deuterium can potentially influence its pharmacological profile through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism for deuterated compounds if the cleavage of a C-H bond is the rate-limiting step in their metabolism.

Mechanism of Action

The mechanism of action for both Amlodipine and this compound is expected to be identical. Both compounds act as peripheral arterial vasodilators by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[3] This leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4]

The signaling pathway for Amlodipine's vasodilatory effect is illustrated below:

Pharmacokinetics

The pharmacokinetic profiles of Amlodipine and this compound are anticipated to be very similar. However, due to the kinetic isotope effect, minor differences in metabolism may exist. Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] The deuteration in this compound could potentially slow this metabolic process, which might lead to a slightly longer half-life and increased exposure. However, for its application as an internal standard, it is generally assumed that these differences do not significantly affect its behavior during the analytical process.

Table 1: Pharmacokinetic Parameters of Amlodipine

| Parameter | Value | Reference |

| Bioavailability | 60-65% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | [2] |

| Protein Binding | ~93% | [2] |

| Volume of Distribution | 21 L/kg | [4] |

| Elimination Half-life (t1/2) | 30-50 hours | [2] |

| Metabolism | Extensively hepatic (primarily CYP3A4) | [5][6] |

| Excretion | ~60% as metabolites in urine, 10% unchanged | [7] |

Pharmacodynamics

The pharmacodynamic effects of Amlodipine, such as the reduction of blood pressure, are directly related to its plasma concentration.[1] Given the expected similarity in pharmacokinetics, the pharmacodynamic profile of this compound is likely to be comparable to that of Amlodipine. Any minor alterations in metabolism due to the kinetic isotope effect would be expected to result in only subtle changes in the onset and duration of its antihypertensive effects.

Bioanalytical Application of this compound

This compound is a critical tool for the accurate quantification of Amlodipine in biological samples. The following section outlines a typical experimental protocol for the analysis of Amlodipine in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: Quantification of Amlodipine in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

3.1.1. Materials and Reagents

-

Amlodipine reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of human plasma, add a known concentration of this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Amlodipine and this compound from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

3.1.4. LC-MS/MS Analysis

-

Chromatographic Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters for Amlodipine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amlodipine | 409.2 | 238.1 |

| This compound | 413.2 | 238.1 |

Note: The specific m/z transitions may vary slightly depending on the instrument and adduct ion formed.

The workflow for this bioanalytical method is depicted in the following diagram:

Conclusion

Amlodipine and this compound are pharmacologically very similar, with both acting as potent calcium channel blockers. The primary and critical role of this compound is as an internal standard in bioanalytical methods, enabling the precise and accurate quantification of Amlodipine in complex biological matrices. The kinetic isotope effect resulting from deuteration may lead to minor differences in the metabolic rate of this compound compared to Amlodipine, but for its intended analytical purpose, these differences are generally considered negligible. This guide provides a foundational understanding of the comparative pharmacology and analytical application of these two compounds, which is essential for researchers and professionals in the field of drug development and analysis.

References

- 1. scilit.com [scilit.com]

- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacogenomics of amlodipine and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

Amlodipine-d4 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, amlodipine. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing, and its application in experimental settings.

This compound: Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison for procurement.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities & Pricing |

| Santa Cruz Biotechnology | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | - | Contact for pricing |

| ESS Chem Co. | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | 99.4% by HPLC; 99.9% atom D | Contact for pricing |

| This compound Maleate | 1185246-15-4 | C₂₄H₂₅D₄ClN₂O₉ | 528.97 | 99.7% by HPLC; 99% atom D | 10 mg: $285.00, 25 mg: $525.00, 50 mg: $850.00, 100 mg: $1,400.00[1] | |

| Parchem | This compound Maleate | 1185246-15-4 | - | - | - | Contact for pricing |

| A2B Chem | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | - | 98% | 5mg: |

| Cayman Chemical | This compound (maleate) | 1185246-15-4 | C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄ | 529.0 | ≥99% deuterated forms (d₁-d₄) | Contact for pricing |

| Simson Pharma Limited | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | - | Contact for pricing |

| This compound Maleate | 1185246-15-4 | - | - | - | Contact for pricing | |

| GlpBio | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.9 | - | 1 mg: $259.00 |

| LGC Standards | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.9 | >95% (HPLC) | Contact for pricing |

Technical Information and Applications

This compound is a stable isotope-labeled version of amlodipine, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its primary application is in pharmacokinetic and bioequivalence studies of amlodipine, where it is used to ensure the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.

Experimental Protocols

The following is a representative experimental protocol for the quantification of amlodipine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on methodologies described in the scientific literature.[2][3]

3.1. Materials and Reagents

-

Amlodipine reference standard

-

This compound (internal standard)

-

Human plasma (with K3EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ortho-phosphoric acid

-

Water (Milli-Q or equivalent)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3.2. Stock and Working Solutions Preparation

-

Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve amlodipine reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent to a final concentration (e.g., 100 ng/mL).[2][4]

3.3. Sample Preparation (Solid-Phase Extraction)

-

To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[2]

-

Pre-treat the samples by adding 300 µL of 5% ortho-phosphoric acid solution and vortex.[2]

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[2]

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm) is suitable for separation.[2]

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v) with an isocratic flow.[2]

-

Flow Rate: A flow rate of 0.8 mL/min is commonly used.[2]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for amlodipine and this compound.

Mandatory Visualizations

Bioanalytical Workflow for Amlodipine Quantification

References

- 1. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bionclinicals.com [bionclinicals.com]

- 4. sciex.com [sciex.com]

An In-depth Technical Guide to the Safe Handling and Application of Amlodipine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling procedures, and experimental applications for Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, Amlodipine. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Safety Data Sheet (SDS) Summary

This compound is a stable, isotopically labeled form of Amlodipine, primarily utilized as an internal standard in analytical and clinical studies for the quantification of Amlodipine. While the toxicological properties of this compound have not been exhaustively investigated, the safety precautions are based on the data available for its non-deuterated counterpart, Amlodipine.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its common salt form, this compound maleate, are summarized below. These properties are essential for proper storage, handling, and experimental design.

| Property | This compound | This compound Maleate | Reference(s) |

| CAS Number | 1185246-14-3 | 1185246-15-4 | [1][2] |

| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄ | [1][2] |

| Molecular Weight | 412.9 g/mol | 529.0 g/mol | [1][3][4] |

| Appearance | White to off-white solid | White solid | [5] |

| Melting Point | 106-108 °C | 163-174 °C | [6][7] |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | DMSO: 30 mg/mL | [2][6] |

| Storage Temperature | -20°C | -20°C | [6][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements associated with this compound maleate, which is the more commonly available form with comprehensive safety data.

| Hazard Class | GHS Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [8] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [8] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [8] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | [8] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [8] |

| Hazardous to the Aquatic Environment, Acute Hazard | H400: Very toxic to aquatic life | [8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | [8] |

Handling and First Aid Measures

Proper handling and emergency procedures are critical when working with this compound.

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (safety goggles or face shield), and a suitable respirator. | [9] |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. | [8] |

| Safe Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | [9] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C. Keep away from incompatible materials. | [6][7] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [9] |

| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention if irritation persists. | [10] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [9] |

| Fire Fighting Measures | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [9] |

| Spill and Disposal | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material. Dispose of contents/container in accordance with local, regional, national, and international regulations. | [8][9] |

Experimental Protocols: this compound as an Internal Standard

This compound is predominantly used as an internal standard for the accurate quantification of amlodipine in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[3][9][10][11][12][13]

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.[11][12]

-

Amlodipine Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled amlodipine standard in methanol at a concentration of 1 mg/mL.[12]

-

Working Standard Solutions: Prepare a series of working standard solutions of amlodipine at various concentrations by serially diluting the amlodipine stock solution with a suitable solvent (e.g., 50:50 methanol:water).[11]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent used for the working standards.[11]

Sample Preparation (Solid-Phase Extraction - SPE)

-

Plasma Sample Preparation: To a 100 µL aliquot of human plasma, add 5 µL of the this compound internal standard working solution and vortex.[10]

-

Pre-treatment: Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.[10]

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[10][11]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[10]

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes from the cartridge with 1 mL of 0.1% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., Welch Ultimate XB-C18, 100 mm × 2.1 mm, 3 µm).[3] For enantiomeric separation, a chiral column is required (e.g., Chiralcel OJ RH).[13]

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mmol·L⁻¹ ammonium formate, pH 3.0).[3]

-

Flow Rate: A flow rate of 0.6 mL/min is often employed.[3]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor-to-product ion transitions for amlodipine and this compound are monitored.

-

Quantification

A calibration curve is constructed by plotting the peak area ratio of amlodipine to this compound against the concentration of the amlodipine standards. The concentration of amlodipine in the unknown plasma samples is then determined from this calibration curve.[3]

Mechanism of Action and Signaling Pathway

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of Amlodipine in Vascular Smooth Muscle

The following diagram illustrates the signaling pathway affected by Amlodipine in vascular smooth muscle cells.

Caption: Amlodipine blocks L-type calcium channels, inhibiting Ca²⁺ influx and leading to vasodilation.

Experimental Workflow Overview

The following diagram provides a high-level overview of a typical experimental workflow for the quantification of amlodipine in biological samples using this compound as an internal standard.

Caption: General workflow for amlodipine quantification using this compound internal standard.

This technical guide provides a comprehensive overview of the safety, handling, and application of this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before handling this compound and adhere to all institutional safety protocols.

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 5. thaiscience.info [thaiscience.info]

- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. sciex.com [sciex.com]

- 12. bionclinicals.com [bionclinicals.com]

- 13. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Stable Isotope-Labeled Amlodipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core research applications of stable isotope-labeled amlodipine. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] The use of stable isotope-labeled analogues of amlodipine, particularly deuterated and carbon-13 labeled forms, has become an indispensable tool in pharmaceutical research and development. This guide details the methodologies for its primary application as an internal standard in bioanalytical assays, its role in pharmacokinetic and metabolism studies, and provides insights into its mechanism of action.

Bioanalytical Quantification using Stable Isotope-Labeled Amlodipine as an Internal Standard

The most prevalent application of stable isotope-labeled amlodipine, such as amlodipine-d4, is as an internal standard (IS) for the quantitative determination of amlodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The stable isotope-labeled IS co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[3]

Experimental Protocols

Herein are detailed experimental protocols for the quantification of amlodipine in human plasma using this compound as an internal standard.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

-

Materials:

-

Human plasma samples

-

This compound internal standard working solution (e.g., 200 ng/mL in methanol)[2]

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

SPE cartridges (e.g., Oasis HLB)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

-

-

Protocol:

-

To 200 µL of human plasma in a polypropylene tube, add 10 µL of the 200 ng/mL this compound internal standard working solution.[2]

-

Add 1.5 mL of methyl tert-butyl ether.[2]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.[2]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.[2]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a simpler alternative for sample preparation.

-

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Ethyl acetate

-

Centrifuge

-

-

Protocol:

-

To a pre-labeled tube, add the plasma sample.

-

Add the internal standard solution (this compound).

-

Add 2.0 mL of ethyl acetate.

-

Vortex the samples for 10 minutes at 2500 rpm.

-

Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.

-

The supernatant is then transferred for further processing or direct injection into the LC-MS/MS system.

-

1.3. Preparation of Calibration Standards and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of amlodipine and this compound in methanol (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions of amlodipine by serially diluting the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).

-

Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma with the amlodipine working standard solutions to achieve a concentration range (e.g., 0.2 to 32.0 ng/mL).[4]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

1.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: LC-MS/MS Parameters and Method Validation

The following tables summarize typical LC-MS/MS parameters and method validation data for the quantification of amlodipine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Amlodipine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amlodipine | 409.1 | 238.0 |

| This compound | 413.2 | 238.0 |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.2 - 32.0 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Extraction Recovery | > 85% |

Experimental Workflow Diagram

Pharmacokinetic Studies

Stable isotope-labeled amlodipine is instrumental in conducting pharmacokinetic (PK) studies, which are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a deuterated internal standard allows for the accurate determination of amlodipine concentrations in plasma over time, enabling the calculation of key PK parameters.

Data Presentation: Pharmacokinetic Parameters of Amlodipine

The following table summarizes the pharmacokinetic parameters of amlodipine obtained from bioequivalence studies in healthy volunteers, where this compound was often used as the internal standard for quantification.

Table 3: Pharmacokinetic Parameters of Amlodipine (5 mg single oral dose) in Healthy Volunteers

| Parameter | Mean Value (± SD) | Reference |

| Cmax (ng/mL) | 3.881 ± 0.982 | [5] |

| Tmax (hr) | 6.0 (median) | [5] |

| AUC₀₋t (ng·hr/mL) | 188.1 ± 48.9 | [5] |

| AUC₀₋inf (ng·hr/mL) | 205.4 ± 55.6 | [5] |

| t₁/₂ (hr) | 41.2 ± 9.8 | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Metabolism Studies

The elucidation of a drug's metabolic fate is a critical aspect of drug development. While radiolabeled compounds like ¹⁴C-amlodipine have traditionally been used for these studies, stable isotope-labeled analogues can also be employed to trace and identify metabolites.[6][7] The distinct mass of the labeled metabolites allows for their differentiation from endogenous compounds in complex biological matrices.

Studies with ¹⁴C-amlodipine have shown that amlodipine is extensively metabolized in humans, with the primary metabolic pathway involving the oxidation of the dihydropyridine ring to a pyridine derivative.[6] Subsequent metabolic transformations include oxidative deamination and de-esterification.[6]

Amlodipine Metabolic Pathway

Mechanism of Action: Signaling Pathway

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[8] This leads to vasodilation and a subsequent reduction in blood pressure.

Amlodipine Signaling Pathway Diagram

Conclusion

Stable isotope-labeled amlodipine, particularly this compound, is a critical tool in modern pharmaceutical research. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the accuracy and reliability of pharmacokinetic data. Furthermore, the use of labeled compounds in metabolism studies provides invaluable insights into the drug's fate in the body. The detailed methodologies and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of stable isotope-labeled amlodipine in their work.

References

- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Pharmacokinetics and bioequivalence evaluation of two formulations of 10-mg amlodipine besylate: an open-label, single-dose, randomized, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Amlodipine-d4, is essential to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the quantification of amlodipine in human plasma using this compound as an internal standard with LC-MS/MS.

Principle of the Internal Standard Method

The use of a deuterated internal standard like this compound is critical in LC-MS/MS analysis. This stable isotope-labeled analog of the analyte has nearly identical chemical and physical properties.[1] It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By co-eluting with the analyte, it experiences similar variations during extraction, ionization, and detection. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which effectively normalizes any variations, leading to highly precise and accurate results.

Figure 1: Principle of the internal standard method for LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

-

Amlodipine and this compound reference standards (purity >99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, ammonium acetate, and ethyl acetate

-

Human plasma (K3EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents

2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of amlodipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.[3][4]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.[4]

3. Sample Preparation (Solid-Phase Extraction - SPE)

This is a commonly used method offering high throughput and clean extracts.[1]

-

Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3][4]

-

Sample Loading: To 100 µL of plasma, add a specified volume of the this compound working solution and vortex.[4] Load this mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[1] Reconstitute the residue in 300 µL of the mobile phase.[1]

4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | Agilent, Shimadzu, or equivalent |

| Column | C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| MS System | Triple quadrupole mass spectrometer (e.g., API 4000)[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |

| MRM Transitions | Amlodipine: m/z 409.2 → 238.1 this compound: m/z 413.2 → 238.1[1] |

| Ion Spray Voltage | 5500 V[1] |

| Temperature | 550°C[1] |

Analytical Workflow

The overall process from sample receipt to data analysis is depicted in the following workflow diagram.

Figure 2: General workflow for the quantification of amlodipine in plasma.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 0.302 – 20.725 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL[1] |

Table 2: Precision and Accuracy

Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ QC | 0.302 | < 15% | < 15% | 85-115% |

| Low QC (LQC) | ~0.9 | < 15% | < 15% | 85-115% |

| Medium QC (MQC) | ~10 | < 15% | < 15% | 85-115% |

| High QC (HQC) | ~18 | < 15% | < 15% | 85-115% |

Note: Data represents typical acceptable validation limits. Actual values can be found in cited literature. Intra- and interday precisions have been reported to be within 10% and accuracies within 8% of nominal values.[1]

Table 3: Recovery and Matrix Effect

| Parameter | Amlodipine | This compound |

| Extraction Recovery | ~78.7% | ~89.3% |

| Matrix Effect | Minimal (compensated by IS) | Minimal |

Note: The use of a deuterated internal standard effectively compensates for variability in extraction and matrix effects.[1]

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical and pharmaceutical research. The provided protocols for sample preparation and instrumental analysis serve as a comprehensive guide for researchers and drug development professionals.

References

Application Note and Protocol: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of amlodipine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with its deuterated stable isotope, Amlodipine-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of amlodipine and the internal standard (this compound) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of amlodipine to that of the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of amlodipine in human plasma is depicted in the following diagram.

Caption: Experimental workflow for amlodipine quantification.

Materials and Reagents

-

Amlodipine reference standard (purity ≥99%)

-

HPLC grade Methanol[5]

-

Ammonium formate[4]

-

Formic acid[5]

-

Ultrapure water

-

Human plasma (with K3EDTA as anticoagulant)[4]

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tertiary butyl ether)[4][6]

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[2]

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.[2]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL.[4]

Sample Preparation (Solid-Phase Extraction Protocol)

-

To 300 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).[4]

-

Pre-treat the samples by adding 300 µL of 5% orthophosphoric acid and vortex.[4]

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1cc) with 1 mL of methanol followed by 1 mL of water.[4]

-

Load the pre-treated sample onto the conditioned cartridge.[4]

-

Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[4]

-

Elute the analytes with 1 mL of methanol.[4]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of amlodipine.

Table 1: Liquid Chromatography Conditions

| Parameter | Value | Reference |

| Column | Luna C18 (150 x 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v) | [4] |

| Flow Rate | 0.8 mL/min | [4] |

| Injection Volume | 5 µL | |

| Column Temperature | Ambient | |

| Run Time | ~2.5 - 7 minutes | [2][5] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [1][2][4] |

| MRM Transition (Amlodipine) | m/z 409.2 → 238.1 | [4] |

| MRM Transition (this compound) | m/z 413.2 → 238.1 | [4] |

| Ion Spray Voltage | 5500 V | [1][4] |

| Temperature | 550°C | [4] |

| Collision Energy | ~15 V | [4] |

Method Validation Data

The developed method should be validated according to regulatory guidelines (e.g., FDA). The following tables present typical validation data for the quantification of amlodipine in human plasma.

Table 3: Linearity and Sensitivity

| Parameter | Result | Reference |

| Linearity Range | 0.302 – 20.725 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL | [4] |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | 0.302 | 4.5 | 4.5 | 99.3 | [4] |

| Low | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |

| Medium | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |

| High | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |

Table 5: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect | Reference |

| Amlodipine | 78.7 | No significant ion-suppression or enhancement | [4] |

| This compound | 89.3 | No significant ion-suppression or enhancement | [4] |

Table 6: Stability Data

| Stability Condition | Duration | Result | Reference |

| Stock Solution Stability (at 1-10°C) | 7 days | Stable | [4] |

| Freeze-Thaw Stability (-20°C) | 2 cycles | Stable | [7] |

| Long-Term Stability (-20°C) | 106 days | Stable | [7] |

| Processed Sample Stability (Room Temp) | 7 hours | Stable | [7] |

Data Analysis and Quantification

The concentration of amlodipine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of amlodipine to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the curve. The concentration of amlodipine in the unknown samples is then calculated from the regression equation.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocols and validation data presented herein can be readily adapted by laboratories for the bioanalysis of amlodipine.

References

- 1. sciex.com [sciex.com]

- 2. sciex.com [sciex.com]

- 3. benthamopen.com [benthamopen.com]

- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]

Method Development for the Bioanalysis of Amlodipine using Amlodipine-d4 as an Internal Standard

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the bioanalysis of amlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with amlodipine-d4 as the stable isotope-labeled internal standard (IS).[2][4][5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.[6]

The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection by triple quadrupole mass spectrometry operating in the multiple reaction monitoring (MRM) mode.[1][2][4][7] This approach offers excellent selectivity and sensitivity for the determination of amlodipine in a complex biological matrix like human plasma.[1][6][7]

Experimental Workflow

The overall workflow for the bioanalysis of amlodipine in human plasma is depicted in the following diagram.

Caption: Overall workflow for amlodipine bioanalysis.

Chemical Structures

The chemical structures of amlodipine and its deuterated internal standard, this compound, are shown below. The deuterium atoms in this compound are typically located on the ethyl ester group.

Caption: Chemical structures of Amlodipine and this compound.

Materials and Reagents

-

Analytes: Amlodipine and this compound (analytical grade)

-

Reagents: Formic acid, Ammonium acetate, Water (LC-MS grade)[2][4][8]

-

Biological Matrix: Human plasma (K2EDTA as anticoagulant)

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)[1][4][7]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of amlodipine and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL each.[1][7]

-

Working Standard Solutions: Prepare serial dilutions of the amlodipine primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain working standard solutions for calibration curve and quality control samples.[1][7]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.[1][7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1][7]

-

Sample Loading: To 100 µL of human plasma in a polypropylene tube, add 5 µL of the internal standard working solution (100 ng/mL).[1][7] After vortexing, add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[1][7] Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.[4]

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution optimized for separation |

| Flow Rate | 0.3 - 0.8 mL/min[1][4][8] |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[1][7] |

| Source Temperature | 300 - 500°C[1][7] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Amlodipine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amlodipine | 409.1 - 409.3 | 238.0 - 238.2 |

| This compound | 413.2 - 413.3 | 238.0 - 238.2 |

| (Note: The exact m/z values may vary slightly depending on the instrument and calibration)[1][2][7] |

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995[4] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 0.05 - 0.3 ng/mL[1][4][7] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[4] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[4] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 8%[4] |

| Recovery (%) | Consistent, precise, and reproducible | > 90%[1] |

| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | Minimal matrix effect observed[6] |

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ± 15% of nominal | Stable under typical storage and handling conditions[1][7][9] |

Data Presentation

The quantitative data obtained from the analysis of calibration standards and quality control samples should be tabulated for clear presentation and easy interpretation.

Table 5: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Amlodipine/Amlodipine-d4) |

| 0.1 | 0.025 |

| 0.5 | 0.128 |

| 1.0 | 0.255 |

| 5.0 | 1.275 |

| 10.0 | 2.548 |

| 25.0 | 6.370 |

| 50.0 | 12.745 |

Table 6: Example Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | 8.5 | -2.3 | 9.8 | -1.5 |

| LQC | 0.3 | 6.2 | 1.8 | 7.5 | 2.1 |

| MQC | 20.0 | 4.5 | -0.5 | 5.8 | -0.2 |

| HQC | 40.0 | 3.8 | 0.9 | 4.9 | 1.3 |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of amlodipine.

References

- 1. sciex.com [sciex.com]